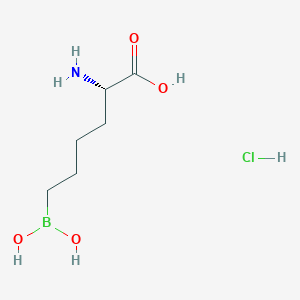
アブベンゾン塩酸塩
概要
科学的研究の応用
ABH(塩酸塩)は、次のような幅広い科学研究分野で応用されています。
化学: 様々な化学反応や合成プロセスにおける試薬として使用されます。
生物学: アルギナーゼ阻害における役割とその一酸化窒素産生への影響について研究されています。
医学: 慢性閉塞性肺疾患(COPD)、1型糖尿病、自己免疫性脳炎、慢性喘息、加齢による血管硬化などの状態における潜在的な治療効果について調査されています
作用機序
ABH(塩酸塩)は、アルギナーゼという酵素を特異的に阻害することで効果を発揮します。この阻害により、アルギニンのレベルが上昇し、その結果、一酸化窒素の産生が促進されます。 一酸化窒素は、血管拡張や免疫応答など、様々な生理学的プロセスに関与する重要なシグナル分子です .
類似の化合物との比較
類似の化合物
BEC塩酸塩: 同様の用途を持つもう1つの強力なアルギナーゼ阻害剤です。
CID 11210285塩酸塩: アルギナーゼに対する阻害効果が知られています。
YM-298198塩酸塩: 同様の研究分野で使用されています.
独自性
ABH(塩酸塩)は、アルギナーゼ阻害における高い効力と特異性によって際立っています。 これは、様々な生理学的および病理学的条件におけるアルギナーゼの役割を理解することに重点を置いた研究において、貴重なツールとなっています .
生化学分析
Biochemical Properties
ABH hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . The inhibition of arginase by ABH hydrochloride can lead to increased levels of arginine, which is a substrate for nitric oxide synthase, thereby potentially increasing the production of nitric oxide .
Cellular Effects
ABH hydrochloride has been shown to inhibit lipopolysaccharide (LPS)-induced increases in pulmonary interleukin-8 (IL-8), neutrophils, and goblet cells, as well as airway fibrosis in rodent models of chronic obstructive pulmonary disease (COPD) . This suggests that ABH hydrochloride can influence cell function by modulating inflammatory responses and fibrotic processes .
Molecular Mechanism
At the molecular level, ABH hydrochloride exerts its effects by binding to arginase and inhibiting its activity . This inhibition can lead to changes in the levels of arginine and nitric oxide, which can have various downstream effects on cellular signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
ABH hydrochloride is involved in the arginine-urea metabolic pathway, where it interacts with the enzyme arginase . By inhibiting arginase, ABH hydrochloride can potentially affect metabolic flux and metabolite levels, particularly levels of arginine and nitric oxide .
準備方法
合成ルートと反応条件
ABH(塩酸塩)の合成は、通常、制御された条件下で6-ブロモヘキサン酸とボロン酸誘導体を反応させることから始まります。 反応は、適切な触媒と溶媒の存在下で行われ、その後、精製工程を経て目的の生成物が得られます .
工業生産方法
ABH(塩酸塩)の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与します。 このプロセスには、高圧ホモジナイザーとボールミルを用いた、目的の粒度と安定性を達成するための工程が含まれています .
化学反応の分析
反応の種類
ABH(塩酸塩)は、次のような様々な化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴う。
還元: 水素の付加または酸素の除去を伴う。
置換: 1つの原子または基を別の原子または基と置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりボロン酸誘導体が生成される可能性があり、還元によりボロヒドリド錯体が生成される可能性があります .
類似化合物との比較
Similar Compounds
BEC hydrochloride: Another potent arginase inhibitor with similar applications.
CID 11210285 hydrochloride: Known for its inhibitory effects on arginase.
YM-298198 hydrochloride: Used in similar research applications.
Uniqueness
ABH (hydrochloride) stands out due to its high potency and specificity in inhibiting arginase. This makes it a valuable tool in research focused on understanding the role of arginase in various physiological and pathological conditions .
特性
IUPAC Name |
(2S)-2-amino-6-boronohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUVEZUCSHVMRK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C(=O)O)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@H](C(=O)O)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435662 | |
| Record name | CTK4E1582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194656-75-2 | |
| Record name | CTK4E1582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















